molecular formula C22H34ClNO2 B6028134 3-[3-(2-Ethyl-2-methyloxan-4-yl)piperidin-1-yl]-1-phenylpropan-1-one;hydrochloride

3-[3-(2-Ethyl-2-methyloxan-4-yl)piperidin-1-yl]-1-phenylpropan-1-one;hydrochloride

Cat. No.: B6028134
M. Wt: 380.0 g/mol
InChI Key: OCXGBHLVDTXPKC-UHFFFAOYSA-N
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Description

3-[3-(2-Ethyl-2-methyloxan-4-yl)piperidin-1-yl]-1-phenylpropan-1-one;hydrochloride is a complex organic compound that features a piperidine ring, an oxane ring, and a phenylpropanone moiety

Properties

IUPAC Name

3-[3-(2-ethyl-2-methyloxan-4-yl)piperidin-1-yl]-1-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO2.ClH/c1-3-22(2)16-19(12-15-25-22)20-10-7-13-23(17-20)14-11-21(24)18-8-5-4-6-9-18;/h4-6,8-9,19-20H,3,7,10-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXGBHLVDTXPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CCO1)C2CCCN(C2)CCC(=O)C3=CC=CC=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Ethyl-2-methyloxan-4-yl)piperidin-1-yl]-1-phenylpropan-1-one;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the oxane ring and the phenylpropanone moiety. Common synthetic methods include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the oxane ring via substitution reactions.

    Condensation Reactions: Formation of the phenylpropanone moiety through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Ethyl-2-methyloxan-4-yl)piperidin-1-yl]-1-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(2-Ethyl-2-methyloxan-4-yl)piperidin-1-yl]-1-phenylpropan-1-one;hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Pharmacology: Studied for its potential biological activities and interactions with various molecular targets.

    Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(2-Ethyl-2-methyloxan-4-yl)piperidin-1-yl]-1-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-Ethyl-2-methyloxan-4-yl)piperidin-1-yl]-1-phenylpropan-1-one;hydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring, an oxane ring, and a phenylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

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